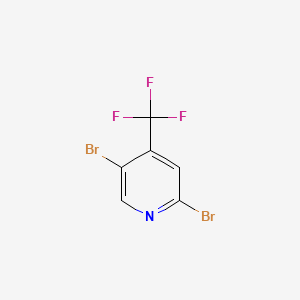

2,5-Dibromo-4-(trifluoromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Dibromo-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2Br2F3N . It is used as a substrate in various chemical reactions .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis involves a series of reactions, including deprotonation and trapping with carbon dioxide .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with two bromine atoms and a trifluoromethyl group .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it acts as a reactant in the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 304.89 .Wissenschaftliche Forschungsanwendungen

Synthesis of Functionalized Pyridine Derivatives

2,5-Dibromo-4-(trifluoromethyl)pyridine serves as a versatile starting material for synthesizing various functionalized pyridine derivatives. For instance, the reaction of lithio derivatives of dibromodifluoropyridine with electrophiles allows the generation of a wide array of pyridine compounds, which have potential applications in material science, pharmaceuticals, and as ligands in coordination chemistry. The unusual solid-state lattice packing arrangement of these derivatives indicates their unique structural properties, which could be exploited in developing new materials or drugs (Benmansour et al., 2000).

Antimicrobial and DNA Interaction Studies

Research on the spectroscopic characterization and theoretical studies of bromo and trifluoromethyl-substituted pyridines, including their antimicrobial activities and interaction with DNA, highlights their potential in biomedical applications. These compounds have shown to bind with pBR322 plasmid DNA and exhibit antimicrobial properties, suggesting their potential use in developing new therapeutic agents (Vural & Kara, 2017).

Development of Organic Light Emitting Diodes (OLEDs)

The mechanoluminescent properties of certain trifluoromethyl-substituted pyridines and pyrazolates have been explored for their applications in OLEDs. These materials exhibit promising photophysical properties, making them suitable for use in high-efficiency blue and white OLED devices. Their ability to form water-bridged hydrogen-bonding networks and the influence of different substituents on luminescence and aggregation behavior highlight their utility in developing advanced OLEDs with improved performance and color-rendering indices (Huang et al., 2013).

Catalysis and Organic Synthesis

The utility of dibromo and trifluoromethyl-substituted pyridines in catalysis and organic synthesis is evident from their role in facilitating selective bromine substitution reactions under palladium catalysis. These compounds serve as efficient precursors for the synthesis of conjugated pyridine and bipyridine building blocks, crucial for various applications in coordination chemistry and materials science. The development of new synthetic methodologies leveraging these compounds underscores their importance in the field of organic synthesis (Garcia-Lago et al., 2008).

Environmental and Health Considerations

Despite the potential applications in scientific research, it's essential to consider the environmental and health impacts of handling and utilizing these compounds. For example, a case of poisoning by inhalation of a related compound, 5-amino-2-(trifluoromethyl)pyridine, resulted in severe health complications, emphasizing the need for caution and proper safety measures in industrial and laboratory settings (Tao et al., 2022).

Wirkmechanismus

Target of Action

It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .

Mode of Action

It’s known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Result of Action

It’s known that tfmp derivatives show higher fungicidal activity than chlorine and other derivatives .

Action Environment

It’s known that the development of fluorinated organic chemicals, including tfmps, is becoming an increasingly important research topic in the agrochemical, pharmaceutical, and functional materials fields .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,5-dibromo-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F3N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLDXTVIVWCPBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653372 |

Source

|

| Record name | 2,5-Dibromo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1099597-94-0 |

Source

|

| Record name | 2,5-Dibromo-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol 1-(4-Methylbenzenesulfonate)](/img/no-structure.png)

![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propane-1,2-diol](/img/structure/B569292.png)

![Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)-](/img/structure/B569306.png)

![6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B569308.png)

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B569312.png)

![(3beta,5Z,7E,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-24-hydroxy-9,10-secochola-5,7,10(19)-triene](/img/structure/B569313.png)